2-(2,4-Difluorophenyl)-3-phenylacrylonitrile
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Overview
Description
2-(2,4-Difluorophenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of both difluorophenyl and phenyl groups attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-difluorophenyl)-3-phenylacrylonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Difluorophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenylacrylonitriles.
Scientific Research Applications
2-(2,4-Difluorophenyl)-3-phenylacrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenyl)-3-phenylacrylonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)benzamide
- 2-(2,4-Difluorophenyl)imidazole
Uniqueness: 2-(2,4-Difluorophenyl)-3-phenylacrylonitrile is unique due to the presence of both difluorophenyl and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
2647-30-5 |
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Molecular Formula |
C15H9F2N |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
(Z)-2-(2,4-difluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H9F2N/c16-13-6-7-14(15(17)9-13)12(10-18)8-11-4-2-1-3-5-11/h1-9H/b12-8+ |
InChI Key |
TVRQEWMHECDWQN-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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